Ipratropium Bromide Impurity E
Description
Contextualization of Impurities in Active Pharmaceutical Ingredient (API) Development
The development and manufacturing of active pharmaceutical ingredients (APIs) are complex processes where the formation of impurities is often inevitable. jpionline.org Impurities are defined by the International Council for Harmonisation (ICH) as any component of a new drug substance that is not the defined chemical entity. jpionline.org These undesired chemical substances provide no therapeutic benefit and can potentially compromise the quality, safety, and efficacy of the final pharmaceutical product. jpionline.orggmpinsiders.com Consequently, stringent control and monitoring of impurities are fundamental tenets of pharmaceutical science and manufacturing. raps.org
Regulatory bodies, including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), have established comprehensive guidelines to manage impurities in drug substances and products. europa.eufda.gov The primary framework is provided by the ICH, particularly through its Quality Guidelines. gmpinsiders.com These guidelines classify impurities into three main categories:
Organic Impurities : These can be process-related (e.g., starting materials, by-products, intermediates, reagents) or drug-related (e.g., degradation products). jpionline.orgich.org They can be identified or unidentified, volatile or non-volatile. ich.org
Inorganic Impurities : These typically derive from the manufacturing process and include reagents, ligands, catalysts, heavy metals, or inorganic salts. jpionline.orgich.org
Residual Solvents : These are inorganic or organic liquids used during the synthesis or purification of the API. gmpinsiders.comich.org
The ICH Q3A(R2) guideline specifically addresses impurities in new drug substances, providing thresholds for reporting, identification, and qualification. ich.orgeuropa.eugmp-compliance.org Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level. ich.org This rigorous approach ensures that any impurity present in a commercial API is controlled within acceptable limits, safeguarding patient health. jpionline.orggmpinsiders.com
| Guideline | Title | Purpose |
| ICH Q3A(R2) | Impurities in New Drug Substances | Provides guidance on the content and qualification of impurities in new APIs produced by chemical synthesis. ich.orgeuropa.eu |
| ICH Q3B(R2) | Impurities in New Drug Products | Addresses impurities that are degradation products of the API or reaction products of the API with excipients. europa.eupmda.go.jp |
| ICH Q3C(R8) | Impurities: Guideline for Residual Solvents | Recommends acceptable amounts for residual solvents in pharmaceuticals based on their toxicity risk. gmpinsiders.com |
| ICH M7 | Mutagenic Impurities | Focuses on the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. jpionline.org |
Significance of Impurity Profiling for Ipratropium (B1672105) Bromide Quality
Impurity profiling is the systematic identification, quantification, and control of impurities in an API. gmpinsiders.com For Ipratropium Bromide, a quaternary ammonium (B1175870) anticholinergic agent, this process is critical for ensuring the consistency, stability, and quality of the final product. pharmaffiliates.com The synthesis and storage of Ipratropium Bromide can lead to the formation of several related compounds, including process-related impurities and degradation products. tandfonline.comgoogle.com
The chemical stability of Ipratropium Bromide is a significant concern, as degradation can affect the safety and efficacy of the finished drug product. sierrajournals.com Forced degradation studies are often performed to identify potential degradants and establish degradation pathways. sierrajournals.comresearchgate.net These studies help in developing stability-indicating analytical methods capable of separating the API from its impurities. sierrajournals.comnih.gov
Key impurities associated with Ipratropium Bromide include starting materials, by-products from the synthesis, and degradation products formed through hydrolysis or oxidation. tandfonline.comgoogle.comnih.gov The separation and analysis of these related compounds, such as Tropic Acid, Atropic Acid, and various geometric or structural isomers, are essential for quality control of the raw material and the final formulated product. nih.govpillbuys.com Pharmacopoeias, such as the British Pharmacopoeia (BP), list specific impurities and set their acceptable limits, making their monitoring a regulatory requirement. The development of robust analytical methods, typically high-performance liquid chromatography (HPLC), is therefore a primary focus of quality control in Ipratropium Bromide manufacturing. ingentaconnect.comresearchgate.net
Academic Research Objectives and Scope for Ipratropium Bromide Impurity E Investigations
Academic and industrial research into Ipratropium Bromide impurities focuses on their identification, synthesis, and the development of sensitive and specific analytical methods for their control. This compound is a specifically designated related substance that requires careful monitoring.
This compound is chemically known as (1R,3r,5S)-8-(1-methylethyl)-8-azabicyclo[3.2.1]oct-3-yl (2RS)-3-hydroxy-2-phenylpropanoate. pharmaffiliates.comanalyticachemie.insynzeal.com It is also referred to as Desmethyl Ipratropium or N-Isopropyl Noratropine. synzeal.comsynthinkchemicals.com This compound is a process-related impurity that can arise during the synthesis of Ipratropium Bromide. tandfonline.com Specifically, it is the direct precursor to Ipratropium Bromide, which is formed by the N-alkylation of Impurity E with a methylating agent. tandfonline.com
The primary objectives of investigating Impurity E are:
Synthesis and Characterization: The synthesis of Impurity E as a reference standard is necessary for analytical purposes. tandfonline.comresearchgate.net Its structure is confirmed using spectroscopic techniques. tandfonline.com
Analytical Method Development: A significant portion of research is dedicated to developing and validating stability-indicating analytical methods, primarily using reverse-phase HPLC or UPLC, to separate and quantify Impurity E from the main API and other related substances. sierrajournals.comnih.govingentaconnect.comnih.gov
Regulatory Compliance: The characterization and control of Impurity E are mandated by regulatory guidelines and pharmacopoeial monographs to ensure product quality. synthinkchemicals.com Its presence is monitored to ensure it remains below specified thresholds in the final API. synthinkchemicals.com
Research has led to the development of various analytical techniques for impurity profiling. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common methods, often coupled with UV or mass spectrometry (MS) detectors for enhanced sensitivity and specificity. sierrajournals.comingentaconnect.comnih.gov
Properties
CAS No. |
183626-76-8 |
|---|---|
Molecular Formula |
C19H27NO3 |
Molecular Weight |
317.43 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
3-Hydroxy-2-phenyl-propionic acid 8-isopropyl-8-aza-bicyclo[3.2.1]oct-3-yl ester |
Origin of Product |
United States |
Mechanistic Pathways and Origins of Ipratropium Bromide Impurity E Formation
Elucidation of Synthesis Route-Related Mechanisms Leading to Ipratropium (B1672105) Bromide Impurity E
The manufacturing process of Ipratropium Bromide can inadvertently lead to the formation of Impurity E through various chemical reactions.
By-product Formation during Ipratropium Bromide Chemical Synthesis
The synthesis of Ipratropium Bromide is a multi-step process that can generate various impurities. google.com Harsh reaction conditions or the presence of certain reagents can lead to the formation of by-products, including Impurity E. google.com For instance, certain synthetic routes may result in a higher prevalence of specific impurities. google.com The purification process is designed to remove these by-products, but trace amounts may remain in the final drug substance.
Intermediate-Related Generation of Ipratropium Bromide Impurity E during Manufacturing Processes
During the synthesis of Ipratropium Bromide, various chemical intermediates are formed. One such intermediate is N-isopropyl-nor-atropine. researchgate.net This compound, which is structurally very similar to Impurity E, can be carried over into the final product if not completely removed during purification. The structural relationship between N-isopropyl-nor-atropine and Impurity E suggests that incomplete reactions or side reactions involving this intermediate are a likely source of Impurity E. researchgate.net
Degradation Pathways Contributing to this compound Generation
Ipratropium Bromide is susceptible to degradation under various conditions, which can lead to the formation of Impurity E.
Hydrolytic Degradation Mechanisms of Ipratropium Bromide Yielding Impurity E
Ipratropium Bromide is an ester and is therefore prone to hydrolysis, particularly in aqueous solutions. google.com This degradation is significantly influenced by pH. The rate of hydrolysis increases as the pH moves above or below a pH of approximately 3.5. google.comgoogle.com Both acidic and alkaline conditions can accelerate the breakdown of Ipratropium Bromide. indiandrugsonline.orgresearchgate.net Forced degradation studies have demonstrated that Ipratropium Bromide degrades under both acidic and basic conditions, with significant degradation observed in the presence of acid and even more substantial degradation in alkaline solutions. indiandrugsonline.orgresearchgate.net This hydrolytic cleavage of the ester bond in the Ipratropium Bromide molecule can lead to the formation of tropic acid and other degradation products. google.com
Table 1: Forced Degradation of Ipratropium Bromide under Various Conditions
| Stress Condition | % Degradation |
|---|---|
| Acidic Condition | 13.42% |
| Alkaline Condition | 26.39% |
| Oxidative Condition | 28.89% |
This data is based on a stability-indicating RP-HPLC method study. indiandrugsonline.org
Oxidative Degradation Mechanisms of Ipratropium Bromide Yielding Impurity E
Oxidative stress is another factor that can lead to the degradation of Ipratropium Bromide. google.comresearchgate.net Studies have shown that the presence of oxidizing agents can cause the formation of various degradation products. google.comnih.gov In forced degradation studies, Ipratropium Bromide showed significant degradation under oxidative conditions, indicating its susceptibility to this degradation pathway. indiandrugsonline.orgresearchgate.net The use of antioxidants in formulations can help to mitigate this degradation. google.com
Photodegradation Mechanisms of Ipratropium Bromide Yielding Impurity E
Exposure to light can also induce the degradation of Ipratropium Bromide. researchgate.netpssa.org.za Photodegradation involves a chemical reaction initiated by the absorption of light energy, which can affect the stability and effectiveness of the medication. pssa.org.za While specific studies detailing the exact mechanisms of Ipratropium Bromide's photodegradation are less common, it is recognized as a potential degradation pathway. researchgate.net Forced degradation studies have included photolytic conditions to ensure that analytical methods can separate the drug from any potential photodegradants. nih.govnih.gov
Thermal Degradation Considerations for this compound Formation
Thermal stress is a standard component of forced degradation studies to assess the intrinsic stability of a drug substance. However, for Ipratropium Bromide, thermal degradation does not lead to the formation of Impurity E through N-demethylation. The primary and well-documented thermal degradation pathway is the hydrolysis of the ester linkage, particularly when moisture is present. pillbuys.compillbuys.com This process breaks down Ipratropium Bromide into Tropic Acid and the corresponding alcohol of the tropane (B1204802) base.
In comprehensive stability studies of Ipratropium Bromide formulations, Impurity E (N-isopropyl-noratropine) is often monitored but typically not detected as a degradant, even after long-term storage under specified conditions. For instance, stability data on a combined albuterol and ipratropium bromide inhalation solution showed that after up to 24 months of storage at 25°C, N-isopropyl-noratropine was not detected. google.com This indicates that the N-demethylation reaction to form Impurity E is not a thermally induced degradation pathway under typical storage or accelerated stability testing conditions.
Table 1: Representative Stability Data for Ipratropium Bromide Degradation Products This table illustrates the typical degradation profile of an Ipratropium Bromide solution, where Impurity E is monitored but not found, while other degradants are observed. Data is conceptually derived from published findings. google.com
| Degradation Product/Related Compound | Amount Detected (at 24 months, 25°C) |
| Tropic acid | ND - 0.08% |
| 8S-ipratropium bromide | ND - 0.058% |
| N-isopropyl-noratropine (Impurity E) | ND |
| Ipratropium alcohol | ND - 0.038% |
| ND = None Detected |
pH-Dependent Degradation Kinetics Influencing Impurity E Formation
The stability of Ipratropium Bromide in aqueous solution is highly dependent on pH. The molecule is an ester and is therefore susceptible to pH-dependent hydrolysis. epo.org The degradation of Ipratropium Bromide follows a U-shaped pH-rate profile, with a point of maximum stability observed at approximately pH 3.5. epo.org
Acidic Conditions (pH < 3.5): While more stable than in alkaline conditions, some degradation via ester hydrolysis occurs. researchgate.net
Alkaline Conditions (pH > 3.5): The rate of ester hydrolysis increases significantly in neutral and, particularly, in alkaline solutions. chemicalbook.comepo.org
This hydrolysis reaction cleaves the ester bond, yielding Tropic Acid and the tropane base as the primary degradation products. pillbuys.compillbuys.com There is no evidence in the scientific literature to suggest that pH-mediated hydrolysis or any other pH-dependent reaction leads to the N-demethylation of the quaternary ammonium (B1175870) group to form Impurity E. The cleavage of a methyl group from a stable quaternary nitrogen requires specific chemical conditions not present in typical aqueous pharmaceutical formulations and is not a recognized hydrolytic pathway. ijper.org
Table 2: Influence of pH on Ipratropium Bromide Degradation Pathway This table summarizes how pH affects the degradation of Ipratropium Bromide, highlighting the primary products.
| pH Condition | Primary Degradation Pathway | Major Degradation Products | Formation of Impurity E Reported |
| Acidic (e.g., pH 1.0) | Ester Hydrolysis | Tropic Acid, Apo-ipratropium | No |
| Optimal (e.g., pH 3.5) | Minimal Degradation | - | No |
| Basic (e.g., > pH 7.0) | Rapid Ester Hydrolysis | Tropic Acid | No |
Role of Pharmaceutical Excipients and Container Closure Systems in Impurity E Formation
Pharmaceutical excipients and container closure systems (CCS) are selected to ensure the stability and quality of the final drug product. For Ipratropium Bromide inhalation solutions, common excipients include sodium chloride for isotonicity and hydrochloric acid to adjust the pH to the optimal range for stability (typically around 3.5). google.comgeneesmiddeleninformatiebank.nl The CCS is often a single-use, low-density polyethylene (B3416737) (LDPE) vial, which protects the sterile solution. geneesmiddeleninformatiebank.nlcbg-meb.nl
The primary role of these components is to prevent the known degradation of Ipratropium Bromide, which is ester hydrolysis. By maintaining a low pH, the formulation minimizes the rate of this degradation. Since the formation of Impurity E from Ipratropium Bromide is not a degradation reaction, there are no reports of excipients or CCS components promoting its formation. The concern regarding Impurity E is its control as a process-related impurity from the synthesis of the active pharmaceutical ingredient (API), not its generation within the final formulation. Therefore, the focus of formulation and packaging development is on limiting the formation of known degradants like Tropic Acid, rather than preventing a reaction that does not occur. stabilitystudies.inamericanpharmaceuticalreview.com
Kinetic and Thermodynamic Aspects of Impurity E Formation from Ipratropium Bromide
Kinetic and thermodynamic studies are performed to understand the rate and energy changes of a chemical reaction. Such studies on drug degradation can determine reaction order (e.g., zero-order, first-order), rate constants (k), and thermodynamic parameters like activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡) of activation. nih.gov
However, as established in the preceding sections, the conversion of Ipratropium Bromide to Impurity E is not a recognized degradation pathway. It is the reverse of the final synthesis step. Consequently, there are no kinetic or thermodynamic studies available in the literature that characterize this as a degradation reaction. All published kinetic studies on Ipratropium Bromide focus on its disappearance via ester hydrolysis or the rate of formation of its known degradants, such as Tropic Acid. pillbuys.compillbuys.com
If, hypothetically, the N-demethylation degradation were to occur, a kinetic study would be designed to measure the change in concentration of Ipratropium Bromide and the appearance of Impurity E over time under various stress conditions (e.g., different temperatures).
Table 3: Conceptual Framework for a Kinetic Degradation Study This table outlines the typical parameters that would be investigated in a kinetic study, emphasizing that this data does not exist for the formation of Impurity E from Ipratropium Bromide.
| Parameter | Definition | Relevance to Impurity E Formation |
| Reaction Order | The relationship between reactant concentrations and the reaction rate. | Not determined, as the reaction is not a degradation pathway. |
| Rate Constant (k) | A proportionality constant that quantifies the rate of a reaction. | Not available. |
| Half-life (t½) | The time required for the concentration of a reactant to decrease to half its initial value. | Not available. |
| Activation Energy (Ea) | The minimum energy required to initiate the chemical reaction. | Not determined. Would be calculated from rate constants at different temperatures using the Arrhenius equation. |
| Thermodynamic Parameters (ΔH‡, ΔS‡, ΔG‡) | Enthalpy, entropy, and Gibbs free energy of activation, describing the transition state of the reaction. | Not determined. |
Advanced Analytical Methodologies for Ipratropium Bromide Impurity E
Chromatographic Techniques for Separation and Quantification of Ipratropium (B1672105) Bromide Impurity E
Chromatography is the cornerstone of impurity profiling in pharmaceutical manufacturing. For Ipratropium Bromide and its related substances, including Impurity E, various liquid chromatographic methods have been developed to achieve effective separation and accurate quantification.
High-Performance Liquid Chromatography (HPLC) Methodologies for Impurity E Determination
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the routine quality control analysis of Ipratropium Bromide and the determination of its impurities. biomedres.info Reversed-phase (RP-HPLC) methods are particularly common, utilizing a nonpolar stationary phase and a polar mobile phase to separate compounds based on their hydrophobicity.
Several validated RP-HPLC methods have been established for the simultaneous determination of Ipratropium Bromide and its related substances. researchgate.netingentaconnect.com These methods are designed to be stability-indicating, meaning they can resolve the active pharmaceutical ingredient (API) from all potential impurities and degradation products that may arise during manufacturing or storage. nih.gov Key components of these methods include C8 or C18 columns and mobile phases typically consisting of acetonitrile (B52724) and/or methanol (B129727) with an aqueous buffer, such as potassium phosphate (B84403). researchgate.netnih.govresearchgate.net The pH of the mobile phase is often controlled, for instance at pH 4.0, to ensure reproducible separation. nih.govresearchgate.net Detection is commonly performed using a UV detector at wavelengths between 210 nm and 225 nm. biomedres.infoingentaconnect.comresearchgate.net
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | ZORBAX Eclipse XDB-C8 (150 x 4.6 mm, 3.5 µm) researchgate.netingentaconnect.com | Inertsil C8-3 (250 x 4.6 mm, 5 µm) researchgate.net | Luna C18 (150 x 4.6 mm, 5 µm) japsonline.com |
| Mobile Phase | A: Methanol:Acetonitrile:TFA (500:500:0.3 v/v/v) B: 0.3% TFA in water (Gradient) ingentaconnect.com | A: Potassium dihydrogen phosphate & Heptane-1-sulfonic acid sodium salt (pH 4) B: Acetonitrile (Gradient) researchgate.net | Acetonitrile:Phosphate Buffer (pH 3.0) (30:70 v/v) (Isocratic) japsonline.com |
| Flow Rate | 1.2 mL/min ingentaconnect.com | 1.0 mL/min researchgate.net | 1.0 mL/min japsonline.com |
| Detection | UV at 220 nm ingentaconnect.com | UV at 210 nm researchgate.net | UV at 212 nm japsonline.com |
| Column Temperature | 30 °C ingentaconnect.com | Not Specified | Ambient |
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution of Impurity E
Ultra-High Performance Liquid Chromatography (UHPLC), also referred to as UPLC, represents a significant advancement over traditional HPLC. By using columns packed with smaller particles (typically sub-2 µm), UHPLC systems can operate at higher pressures, leading to substantially faster analysis times and improved chromatographic efficiency and resolution.
For the analysis of Ipratropium Bromide impurities, UHPLC methods provide a rapid and sensitive alternative for quality control. nih.gov These methods are particularly valuable for resolving complex mixtures of related substances. A developed RP-UPLC method for the simultaneous quantification of Ipratropium Bromide impurities utilizes an Acquity BEH C18 column (100mm × 2.1mm, 1.7µm). nih.gov The enhanced resolving power ensures that all degradants and impurities, including Impurity E, are well-separated from the main compound and each other, which is critical for stability-indicating assays. nih.govsierrajournals.com The sensitivity of UHPLC is also a key advantage, with limits of quantification (LOQ) for impurities often at or below 0.5 µg/mL. nih.gov
| Parameter | Condition |
|---|---|
| Column | Acquity BEH C18 (100 x 2.1 mm, 1.7 µm) nih.gov |
| Mobile Phase | A: 2mM Potassium dihydrogen phosphate with 0.025% 1-pentane sulphonic acid sodium salt (pH 3.0) B: Buffer:Acetonitrile:Methanol (32:50:18 v/v/v) (Gradient) nih.gov |
| Flow Rate | 0.3 mL/min nih.gov |
| Detection | UV at 220 nm nih.gov |
| Sensitivity (LOQ) | ≤0.5 µg/mL for all compounds nih.gov |
Preparative Chromatography for Isolation of Ipratropium Bromide Impurity E
The definitive identification and characterization of a pharmaceutical impurity requires a pure reference standard. Preparative liquid chromatography is the method of choice for isolating impurities from bulk drug substances or reaction mixtures. Research studies have utilized preparative UPLC to separate impurities from stability samples of Ipratropium Bromide, achieving purities greater than 97%. sierrajournals.com This isolation is a prerequisite for subsequent spectroscopic analysis, such as mass spectrometry, to confirm the impurity's structure. sierrajournals.com The isolated material can then be used as a qualified reference standard in routine analytical methods to ensure accurate quantification.
Chiral Chromatographic Considerations for Stereoisomeric Purity of Impurity E (if applicable)
The chemical structure of this compound, (1R, 3r, 5S)-8-(1-methylethyl)-8-azabicyclo[3.2.1]oct-3-yl (2RS)-3-hydroxy-2-phenylpropanoate, contains a chiral center in the tropic acid-derived side chain, indicated by the "(2RS)" notation. veeprho.com This signifies that Impurity E exists as a racemic mixture of diastereomers. In pharmaceutical analysis, different stereoisomers can have distinct toxicological and pharmacological profiles. Therefore, it is often necessary to control the stereoisomeric purity of both the API and its impurities. While specific chiral chromatographic methods for the separation of Impurity E enantiomers are not detailed in the available literature, the presence of stereoisomers makes this an important consideration. Chiral HPLC methods, employing chiral stationary phases (CSPs), would be the appropriate technique to separate and quantify the individual stereoisomers of Impurity E if required by regulatory authorities.
Spectroscopic Techniques for Structural Elucidation and Identification of this compound
While chromatography separates the components of a mixture, spectroscopic techniques are required to determine their chemical structures.
Mass Spectrometry (MS) Applications for Impurity E Structure Determination
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation of pharmaceutical impurities. For this compound, which has a molecular formula of C19H27NO3 and a molecular weight of 317.42 g/mol , MS provides definitive evidence of its identity. veeprho.compharmaffiliates.com
In a typical LC-MS analysis using electrospray ionization (ESI) in positive mode, Impurity E would be expected to show a prominent protonated molecular ion [M+H]+ at an m/z value corresponding to its molecular weight. Tandem mass spectrometry (MS/MS) is then used to fragment this parent ion. The resulting fragmentation pattern provides a structural fingerprint. By comparing the fragmentation of the impurity to that of the parent drug, Ipratropium Bromide, structural similarities and differences can be deduced. sierrajournals.com This comparative analysis allows for the confirmation of the core tropane (B1204802) structure and the identification of the specific side chain, thereby confirming the identity of Impurity E. sierrajournals.com
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition of Impurity E
Nuclear Magnetic Resonance (NMR) Spectroscopy for Impurity E Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. NMR provides detailed information about the carbon-hydrogen framework of a molecule. Through various one-dimensional (e.g., ¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments, the precise connectivity of atoms and the stereochemistry of this compound can be established. This level of detail is often necessary to unambiguously differentiate it from other closely related impurities and the active pharmaceutical ingredient itself.
Infrared (IR) Spectroscopy for Functional Group Analysis of Impurity E
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its specific functional groups, such as carbonyls (C=O), hydroxyls (O-H), and carbon-nitrogen bonds (C-N). This information complements the data obtained from mass spectrometry and NMR, helping to confirm the presence of key structural features within the impurity.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization of Impurity E
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds containing chromophores (the part of a molecule responsible for its color). The UV-Vis spectrum of this compound can indicate the presence of conjugated systems or aromatic rings. This technique is often used in conjunction with liquid chromatography for the quantitative detection of the impurity, as the absorbance is proportional to the concentration.
Hyphenated Techniques for Comprehensive Impurity E Analysis
Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopic methods, providing a powerful tool for the analysis of complex mixtures.
LC-MS/MS in Impurity E Profiling
The coupling of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone of modern impurity profiling. LC separates the impurities from the active pharmaceutical ingredient and from each other. The eluting compounds are then introduced into the mass spectrometer for detection and characterization. The use of MS/MS allows for highly selective and sensitive detection of this compound, even at trace levels. This technique is invaluable for routine quality control and for in-depth investigations into the impurity profile of ipratropium bromide. The combination of retention time from the LC and the specific fragmentation patterns from MS/MS provides a high degree of certainty in the identification and quantification of Impurity E.
GC-MS in Impurity E Profiling (if applicable)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, but its direct application for profiling Ipratropium Bromide and its impurities, including Impurity E, is limited. As quaternary ammonium (B1175870) compounds, they are ionic, non-volatile salts. american.edu Direct injection into a standard GC system is not feasible as these compounds will not vaporize and pass through the GC column. american.edu
However, analysis is possible through indirect methods:
Pyrolysis-GC-MS: This technique involves the thermal degradation of the non-volatile compound in the hot GC injector port, a process known as pyrolysis. For quaternary ammonium compounds, this typically results in a Hofmann elimination reaction, yielding a volatile tertiary amine that can be separated and identified by the GC-MS system. american.edunih.govsemanticscholar.org This method allows for the determination of the quaternary ammonium cation and the corresponding halide anion in a single run. nih.govsemanticscholar.org
Derivatization: Chemical derivatization can be employed to convert the non-volatile analyte into a more volatile form suitable for GC analysis. jfda-online.com For compounds with ester functions, this can involve hydrolysis followed by derivatization of the resulting acids, for example, with pentafluorobenzyl bromide, which can then be analyzed by GC with an electron capture detector. researchgate.netscience.gov
While these methods exist for quaternary ammonium compounds in general, specific applications or validated methods for the routine profiling of this compound using GC-MS are not widely reported in the literature. Liquid chromatography-based methods remain the standard approach.
LC-NMR for Online Impurity E Characterization
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a premier technique for the definitive structural elucidation of impurities in pharmaceutical products without the need for prior isolation. nih.govresearchgate.net This is particularly valuable for identifying unknown or novel impurities like Impurity E that may arise during synthesis or degradation studies.
The integration of HPLC with NMR allows for the online separation and subsequent structural characterization of individual components within a mixture. researchgate.netnumberanalytics.com
Key LC-NMR Methodologies:
On-Flow LC-NMR: In this mode, the eluent from the LC column flows continuously through the NMR flow cell, and spectra are recorded in real-time. This is useful for obtaining a quick overview of the components in a sample but may lack the sensitivity required for low-level impurities. spectroscopyonline.com
Stop-Flow LC-NMR: To overcome the inherent low sensitivity of NMR, the stop-flow technique is frequently used. When a peak of interest, such as Impurity E, is detected (often by an in-line UV or MS detector), the chromatographic flow is temporarily halted. spectroscopyonline.com This allows the impurity to remain static within the NMR probe's detection coil, enabling extended signal averaging to acquire high-quality 1D and 2D NMR spectra (e.g., COSY, HSQC). nih.govresearchgate.netnih.gov This provides detailed structural information, including atom-to-atom connectivity, which is crucial for unambiguous identification. spectroscopyonline.com
LC-MS-NMR: The triple hyphenation of LC-MS-NMR combines the separation power of LC with the molecular weight information from MS and the detailed structural data from NMR. spectroscopyonline.com A common setup involves splitting the LC eluent, with a small portion going to the MS for triggering and the majority to the NMR. The MS can be programmed to trigger the stop-flow mode in the NMR only when a specific mass-to-charge ratio corresponding to a potential impurity is detected. spectroscopyonline.com
This powerful combination allows for the rapid and accurate characterization of impurities like Impurity E, even when present at low levels in complex mixtures, facilitating a deeper understanding of the impurity profile of Ipratropium Bromide. nih.gov
Validation Parameters for Analytical Methods of this compound
The validation of analytical methods used to quantify this compound is critical to ensure the quality, safety, and efficacy of the final drug product. Validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline, which establishes that the method is suitable for its intended purpose. sierrajournals.comresearchgate.netresearchgate.netich.org
Specificity and Selectivity of Impurity E Detection
Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components, such as the active pharmaceutical ingredient (API), other impurities, degradation products, and matrix components. ich.orgrjptonline.org
For a method analyzing Impurity E, specificity is demonstrated by ensuring that the peak corresponding to Impurity E is well-resolved from the main Ipratropium Bromide peak and all other known related substances and potential degradants. researchgate.netresearchgate.net This is typically achieved using a stability-indicating HPLC method. Forced degradation studies are performed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products. researchgate.net The method is considered specific if all resulting degradant peaks are adequately separated from the Impurity E peak, which is often confirmed using a photodiode array (PDA) detector to assess peak purity. researchgate.net In chromatographic methods, resolution between the two closest eluting peaks is a key indicator of specificity. ich.org
Linearity and Range of Impurity E Quantification
Linearity demonstrates the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. sierrajournals.comich.org The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. ich.org
For the quantification of Impurity E, linearity is typically established by preparing a series of solutions of the Impurity E reference standard at different concentrations and analyzing them. A calibration curve is generated by plotting the analytical response (e.g., peak area) against the concentration. The linearity is evaluated by the correlation coefficient (r) or coefficient of determination (r²) of the regression line, which should ideally be close to 1. nih.gov
Table 1: Representative Linearity and Range Data for Ipratropium Impurity Analysis
| Analyte | Typical Range (µg/mL) | Correlation Coefficient (r or r²) | Source |
|---|---|---|---|
| Ipratropium Bromide Impurity A | 0.5 - 10 | r = 0.9993 | google.com |
| Ipratropium Bromide (API) | 2 - 10 | r² = 0.9967 | sierrajournals.com |
| Ipratropium Bromide (API) | 24 - 56 | r = 0.999 | alliedacademies.org |
| Ipratropium Bromide (API) | 20 - 120 | r² = 0.9958 | researchgate.net |
This table presents typical linearity data from validated methods for Ipratropium Bromide and its impurities. The specific range for Impurity E would be established during method validation and is expected to cover from the reporting threshold to above the specification limit.
Accuracy and Precision in Impurity E Determination
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the Impurity E reference standard is spiked into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit). researchgate.net The percentage of the analyte recovered is calculated. sierrajournals.comresearchgate.net
Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels:
Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment. ich.org
Intermediate Precision (Inter-day precision): Expresses the variation within the same laboratory, but on different days, with different analysts, or on different equipment. ich.org
Table 2: Representative Accuracy and Precision Data for Ipratropium Bromide Analysis
| Parameter | Analyte | Acceptance Criteria/Finding | Source |
|---|---|---|---|
| Accuracy (% Recovery) | Ipratropium Bromide | 99.03% - 100.08% | alliedacademies.org |
| Accuracy (% Recovery) | Ipratropium Bromide | 99.8% | researchgate.net |
| Precision (%RSD) | Ipratropium Bromide (Intra-day) | 0.05% | sierrajournals.com |
| Precision (%RSD) | Ipratropium Bromide (Inter-day) | 0.04% | sierrajournals.com |
| Precision (%RSD) | Ipratropium Bromide | <2% | alliedacademies.org |
This table shows typical accuracy and precision results for Ipratropium Bromide analysis. For impurity methods, %RSD for precision should generally be less than 10-15%, and recovery should be within a range of 80-120%, depending on the concentration.
Limit of Detection (LOD) and Limit of Quantification (LOQ) for Impurity E
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. scispace.com It is the concentration that yields a signal-to-noise ratio of approximately 3:1. google.com
The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scispace.com It is typically the concentration that gives a signal-to-noise ratio of about 10:1. google.com The LOQ is a critical parameter for impurity methods, as it must be at or below the reporting threshold for the impurity.
LOD and LOQ are commonly calculated based on the standard deviation of the response and the slope of the calibration curve using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. sierrajournals.com
Table 3: Representative LOD and LOQ Values for Ipratropium Bromide and Impurities
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Source |
|---|---|---|---|
| Ipratropium Bromide | 0.210 | 0.636 | sierrajournals.comresearchgate.net |
| Ipratropium Bromide | 1.15 | 3.49 | alliedacademies.org |
| Ipratropium Bromide | 6.33 | 19.19 | researchgate.net |
| Ipratropium Bromide Impurity A | 0.05 (as absolute amount in µg) | 0.15 (as absolute amount in µg) | google.com |
| Ipratropium Bromide and related impurities | - | ≤0.5 |
This table provides examples of LOD and LOQ values from various validated methods. The specific limits for Impurity E must be experimentally determined and demonstrated to be sufficiently sensitive for its intended purpose.
Robustness and Ruggedness of Impurity E Analytical Procedures
The reliability of an analytical method for quantifying this compound is ensured through rigorous testing of its robustness and ruggedness. These validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, demonstrate the method's capacity to remain unaffected by minor, deliberate variations in procedural parameters and its reproducibility under different normal operating conditions. nih.govresearchgate.net
Robustness is evaluated by introducing small, intentional changes to the analytical method's parameters and observing the effect on the results. For High-Performance Liquid Chromatography (HPLC) methods, which are commonly employed for the analysis of ipratropium bromide and its related substances, these variations typically include the pH of the mobile phase, the composition of the mobile phase, the flow rate, and the column temperature. researchgate.netnih.govijrpc.com The objective is to establish a series of system suitability parameters that ensure the validity of the analytical procedure is maintained during routine use. researchgate.net
Several studies on the analysis of ipratropium bromide and its impurities have confirmed the robustness of the applied HPLC methods. researchgate.netingentaconnect.com For instance, a stability-indicating RP-HPLC method was shown to be robust against slight modifications in the mobile phase pH, column oven temperature, flow rate, and mobile phase composition. researchgate.netnih.gov In these studies, the system suitability parameters, such as peak tailing and theoretical plates, remained within acceptable limits, demonstrating the method's reliability. ijrpc.combiomedres.info
The following table summarizes typical parameters and acceptance criteria for assessing the robustness of an HPLC method for this compound.
Table 1: Representative Robustness Study Parameters for HPLC Analysis of this compound
| Parameter | Variation | Acceptance Criteria |
|---|---|---|
| Flow Rate | ± 0.1 mL/min | System suitability parameters (e.g., resolution, tailing factor) remain within limits. %RSD of results < 2.0%. |
| Mobile Phase pH | ± 0.2 units | No significant change in retention time or peak shape. System suitability passes. |
| Mobile Phase Composition | ± 2% organic component | Resolution between Impurity E and other components is maintained. %RSD of area < 2.0%. |
| Column Temperature | ± 5 °C | Retention time shift is acceptable and does not affect separation. System suitability criteria are met. |
| Wavelength | ± 2 nm | No significant impact on the quantification of the impurity. |
Ruggedness , often considered a measure of the method's reproducibility, is assessed by having the analysis performed under a variety of normal test conditions. nih.gov This can include different analysts, different laboratories, different instruments, and different lots of reagents. nih.gov The goal is to demonstrate that the analytical procedure is transferable and can be reliably performed by different personnel and in different settings.
The ruggedness of analytical methods for ipratropium bromide impurities is typically evaluated by comparing the results of intra-day and inter-day precision studies, as well as by using different analysts or instruments. researchgate.netsierrajournals.com The relative standard deviation (%RSD) of the results is calculated to determine the degree of reproducibility. researchgate.netsierrajournals.com Published methods for ipratropium bromide and its related substances consistently report low %RSD values for inter-day and intra-day precision, indicating the ruggedness of the methods. researchgate.netsierrajournals.com
The following table illustrates a typical design for a ruggedness study for the analysis of this compound.
Table 2: Example of a Ruggedness Study Design for this compound Analysis
| Factor | Condition 1 | Condition 2 | Acceptance Criteria |
|---|---|---|---|
| Analyst | Analyst A | Analyst B | %RSD of combined results < 2.0%. |
| Instrument | HPLC System 1 | HPLC System 2 | No significant difference in results between the two systems. |
| Day | Day 1 | Day 2 | Inter-day precision %RSD < 2.0%. |
| Reagent Lot | Lot A | Lot B | No significant impact on the accuracy and precision of the results. |
The successful validation of robustness and ruggedness ensures that the analytical method for this compound is reliable for routine quality control and stability testing in the pharmaceutical industry. researchgate.netingentaconnect.com
Strategies for Control and Mitigation of Ipratropium Bromide Impurity E
Process Chemistry Approaches for Minimizing Impurity E Formation
The synthesis of Ipratropium (B1672105) Bromide is a multi-step process where the formation of Impurity E can be influenced by various factors. google.comgoogle.com A proactive approach to impurity control begins with a deep understanding of the reaction mechanisms and the implementation of robust process controls.
Optimization of Synthetic Parameters in Ipratropium Bromide Manufacturing to Reduce Impurity E
Careful optimization of reaction conditions is paramount in minimizing the generation of Impurity E. This involves a systematic evaluation of parameters such as temperature, reaction time, pH, and the sequence of reagent addition. For instance, in the quaternization step where the isopropyl group is introduced, controlling the temperature and the molar ratio of reactants can significantly impact the formation of by-products, including Impurity E. google.com
| Parameter | Optimized Condition | Rationale for Impurity E Reduction |
| Temperature | 0°C to 20°C | Lower temperatures can reduce the rate of side reactions leading to Impurity E. google.com |
| Reaction Time | Monitored by in-process controls | Preventing prolonged reaction times minimizes the exposure of the drug substance to conditions that may promote degradation or side reactions. |
| pH | Adjusted to a specific range (e.g., 4.7) | Maintaining an optimal pH can prevent hydrolysis of the ester linkage in Ipratropium Bromide, a potential pathway for impurity formation. researchgate.net |
| Reagent Molar Ratio | Precise control of reactant ratios | Using an optimal ratio of reactants ensures the desired reaction proceeds efficiently, minimizing the formation of impurities from unreacted starting materials or side reactions. google.com |
Selection and Purity Control of Raw Materials and Reagents to Mitigate Impurity E Generation
The quality of starting materials and reagents is a critical determinant of the final purity of Ipratropium Bromide. Impurities present in the raw materials can either be carried through the synthesis to the final product or can participate in side reactions that generate new impurities, including Impurity E. Therefore, stringent specifications for all raw materials are necessary.
Key Considerations for Raw Material Control:
Purity Specifications: Establishing and enforcing strict purity specifications for all starting materials, intermediates, and reagents.
Supplier Qualification: Qualifying and regularly auditing suppliers to ensure consistent quality of materials.
Characterization of Impurity Profiles: Thoroughly characterizing the impurity profiles of raw materials to identify any potential precursors to Impurity E.
In-process Control Strategies for Ipratropium Bromide Impurity E
Implementing in-process controls (IPCs) allows for the real-time monitoring of the manufacturing process and early detection of any deviations that could lead to increased levels of Impurity E. who.int Techniques such as High-Performance Liquid Chromatography (HPLC) can be employed at critical stages of the synthesis to quantify the levels of Ipratropium Bromide and its impurities. researchgate.netnih.gov This allows for immediate corrective actions to be taken, ensuring the final product meets the required quality standards.
Formulation Strategies to Suppress this compound Formation
Even after a robust manufacturing process is in place, the potential for Impurity E formation does not end. The stability of Ipratropium Bromide within the final dosage form is crucial, and formulation strategies play a key role in preventing its degradation.
Role of Excipient Selection in Ipratropium Bromide Stability against Impurity E Formation
Excipients, while often considered inert, can have a significant impact on the stability of the active pharmaceutical ingredient (API). unimman.ac.id In the case of Ipratropium Bromide, certain excipients can influence its degradation to form Impurity E. For example, the pH of the formulation, which can be affected by the choice of excipients, is a critical factor. nih.gov A pH that is too high can promote the hydrolysis of the ester group in Ipratropium Bromide. researchgate.net
| Excipient Type | Function | Potential Impact on Impurity E Formation | Mitigation Strategy |
| Buffering Agents | pH control | An inappropriate pH can accelerate hydrolytic degradation. | Selection of a buffer system that maintains the pH in a range where Ipratropium Bromide is most stable. nih.gov |
| Preservatives | Prevent microbial growth | Some preservatives can interact with the API or other excipients, potentially leading to degradation. For example, benzalkonium chloride (BAC) has been a subject of scrutiny regarding its potential to affect nasal ciliary function, though its direct role in forming Impurity E is not explicitly detailed. nih.gov | Careful selection and compatibility studies are essential. Preservative-free formulations are being developed to avoid such issues. nih.gov |
| Co-solvents | Enhance solubility | Can alter the polarity of the medium, potentially influencing degradation pathways. | Compatibility studies to ensure the co-solvent does not promote the formation of Impurity E. |
Degradation Control via Environmental Management for Impurity E Mitigation
The formation of this compound, a known degradation product, can be significantly minimized through rigorous control of environmental conditions during storage and handling. The stability of the Ipratropium Bromide molecule is susceptible to factors such as temperature, humidity, light, and oxygen. cqu.edu.au
Protection Against Light and Oxygen for Impurity E Mitigation
Ipratropium Bromide has been shown to be sensitive to both light and oxygen, which can catalyze degradation reactions leading to the formation of impurities, including Impurity E. nih.govgoogle.comcbg-meb.nl
Oxidative Degradation: Forced degradation studies confirm that Ipratropium Bromide degrades under oxidative conditions, such as exposure to hydrogen peroxide. nih.govresearchgate.net Research into stabilized aerosol solutions has shown that carrying out the manufacturing process under a nitrogen atmosphere reduces the formation of oxidation products. google.com This indicates that limiting oxygen exposure throughout the product lifecycle is a key mitigation strategy.
Photodegradation: The drug product can be sensitive to light. cbg-meb.nl Stability studies on nebulizer solutions have revealed that the product is sensitive to light when removed from its protective secondary packaging. Consequently, packaging solutions, such as the use of opaque materials or aluminum pouches, are employed to protect the drug product from light exposure, thereby preventing photodegradation and the subsequent formation of impurities. cbg-meb.nl
Development of Purification Methodologies for this compound Removal
In instances where Impurity E is present in the crude Ipratropium Bromide drug substance, either from the synthesis process or degradation, effective purification methodologies are required to remove it and ensure the final API meets stringent purity specifications. The primary methods employed are recrystallization and chromatography.
Recrystallization: Recrystallization is a fundamental technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent system. quora.com A patented method for preparing high-purity Ipratropium Bromide Monohydrate demonstrates an effective recrystallization process. This method involves dissolving the crude Ipratropium Bromide in a benign solvent, such as N,N-dimethylformamide, at an elevated temperature. Subsequently, a poor solvent, like tetrahydrofuran (B95107) or ethyl acetate, is added, and the solution is subjected to a controlled cooling program. This process induces the crystallization of high-purity Ipratropium Bromide, leaving impurities, including Impurity E, in the mother liquor. google.com This method has been shown to increase purity to levels as high as 99.96%. google.com
The interactive table below details parameters from a described recrystallization process.
Table 2: Example of Recrystallization Parameters for Ipratropium Bromide Purification
| Parameter | Condition | Outcome | Reference |
|---|---|---|---|
| Benign Solvent | N,N-dimethylformamide | Yield: 93.26% Purity: 99.96% | google.com |
| Dissolution Temperature | 50°C | ||
| Poor Solvent | Tetrahydrofuran | ||
| Crystallization | Controlled cooling to 5-15°C, hold for 48 hours |
Chromatographic Purification: High-Performance Liquid Chromatography (HPLC) is a powerful tool not only for the analysis of impurities but also for their removal on a preparative scale. nih.govsielc.com Reverse-phase HPLC (RP-HPLC) methods developed for the simultaneous analysis of Ipratropium Bromide and its related substances can be scaled up for purification. ingentaconnect.combenthamdirect.com These methods utilize columns, such as a C8 or C18, and a mobile phase gradient to effectively separate the main compound from its impurities based on differences in polarity and hydrophobic interactions. nih.govingentaconnect.com A scalable liquid chromatography method can be used for the isolation of impurities in preparative separation, making it a viable option for removing Impurity E from batches of Ipratropium Bromide. sielc.com
Regulatory Science and Quality Assurance Perspectives on Ipratropium Bromide Impurity E
Interpretation and Application of Regulatory Guidelines for Impurity Control (e.g., ICH Q3A/B)
The control of impurities in pharmaceutical products is primarily guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, specifically ICH Q3A for new drug substances and ICH Q3B for new drug products. premier-research.comich.org These guidelines provide a scientific and risk-based framework for the reporting, identification, and qualification of impurities.
Reporting Threshold: This is the level above which an impurity must be reported in regulatory submissions. It is linked to the analytical capability of the methods used. americanpharmaceuticalreview.com For any degradation product in a new drug product, it must be reported if it is observed at a level greater than the defined threshold. ich.org
Identification Threshold: This is the level above which an impurity's structure must be determined. kobia.kr The process involves characterizing the impurity to understand its chemical nature. researchgate.net
Qualification Threshold: This is the level above which an impurity must be justified from a safety perspective. Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity or impurity profile at the specified level. ich.orgkobia.kr An impurity is considered qualified if its level has been adequately tested in safety or clinical studies. ich.org
These thresholds are not fixed values but are dependent on the maximum daily dose (MDD) of the drug product. pda.org For Ipratropium (B1672105) Bromide Impurity E, manufacturers must adhere to these principles. Analytical methods must be sensitive enough to detect and quantify the impurity at or below the reporting threshold. If Impurity E is detected at levels exceeding the identification threshold, its structure must be confirmed. Should it surpass the qualification threshold in any batch, a comprehensive safety assessment is required. This structured approach ensures that the potential risks associated with any impurity are rigorously evaluated and controlled. americanpharmaceuticalreview.comkobia.kr
The following table outlines the general thresholds as defined by ICH Q3B(R2) for degradation products in new drug products, which are applied to impurities like Impurity E.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 1 g | 0.1% | 0.2% or 1.0 mg TDI, whichever is lower | 0.5% or 1.0 mg TDI, whichever is lower |
| > 1 g | 0.05% | 0.10% | 0.15% |
| TDI: Total Daily Intake. Data sourced from ICH Q3B(R2) guidelines. |
Research into Acceptable Limits and Reporting Thresholds for Ipratropium Bromide Impurity E
Acceptable limits for impurities are formally established in pharmacopoeial monographs. The European Pharmacopoeia (Ph. Eur.) provides detailed specifications for Ipratropium Bromide, including a test for "Related substances." uspbpep.com This test utilizes liquid chromatography to separate Ipratropium from its potential impurities.
In the Ph. Eur. monograph 6.0, several impurities are named and have specific limits (e.g., Impurity D is limited to not more than 0.05%). uspbpep.com Impurity E is listed as a known impurity, identified by its relative retention time of about 2.3 in the specified chromatographic system. uspbpep.com However, it does not have its own specific limit. Instead, it is controlled under the general acceptance criterion for "unspecified impurities."
The limit for any single unspecified impurity in Ipratropium Bromide is defined as:
Unspecified Impurities: Not more than the area of the principal peak in the chromatogram obtained with reference solution (a), which corresponds to 0.10 per cent . uspbpep.com
This means that the level of Impurity E, when present, must not exceed 0.10% in the drug substance to comply with the European Pharmacopoeia. The monograph also sets a disregard limit of 0.03%, below which peaks are not considered for calculation purposes. uspbpep.com These limits are crucial for batch release testing and stability studies, ensuring that Impurity E remains at a safe and acceptable level throughout the product's lifecycle.
Implications of Impurity E Presence on Ipratropium Bromide Drug Product Quality Attributes and Shelf-Life
The chemical stability of Ipratropium Bromide is a significant factor in the quality of the finished drug product, as degradation can impact both safety and efficacy. sierrajournals.com The presence of impurities, whether arising from the manufacturing process or from degradation over time, is a key quality attribute that must be monitored.
Forced degradation studies are performed to understand the intrinsic stability of the drug substance and to identify potential degradation products that may form under various stress conditions like acid, base, oxidation, heat, and light. researchgate.netsierrajournals.com Studies on Ipratropium Bromide have shown that it is susceptible to degradation, particularly under hydrolytic (acidic and basic) and oxidative conditions, leading to the formation of various impurities. researchgate.netpillbuys.com For example, one study noted that under basic conditions, the level of Ipratropium Bromide was reduced while the level of Impurity C (Tropic acid) increased. pillbuys.com
Development and Characterization of Reference Standards for this compound
The accurate identification and quantification of pharmaceutical impurities rely on the availability of high-purity reference standards. For this compound, well-characterized reference standards are essential for analytical method validation, routine quality control testing, and stability studies. synzeal.com
These reference standards are used to confirm the identity of the impurity peak in a chromatogram and to accurately measure its concentration in test samples of the drug substance and drug product. Several specialized chemical suppliers provide reference standards for this compound. pharmaffiliates.com These standards are typically supplied with a certificate of analysis that includes detailed characterization data to confirm their identity, purity, and potency, ensuring they are compliant with regulatory guidelines. synzeal.com
The development of such a standard involves chemical synthesis followed by extensive purification and characterization using various analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), to unequivocally establish its structure and purity. The availability of these characterized reference standards is a prerequisite for any laboratory seeking to accurately monitor and control Impurity E levels in Ipratropium Bromide products. synzeal.com
Future Research Directions and Emerging Trends for Ipratropium Bromide Impurity E
Advanced Computational Approaches for Predicting Impurity E Formation and Degradation Pathways
The proactive identification of potential impurities is a cornerstone of modern pharmaceutical development. Advanced computational approaches are at the forefront of this predictive capability, offering the potential to model the formation and degradation pathways of Ipratropium (B1672105) Bromide Impurity E with increasing accuracy.
These computational models can simulate how different stress conditions, such as heat, light, pH variations, and the presence of oxidative agents, might influence the degradation of Ipratropium Bromide and the subsequent generation of Impurity E. nih.govlongdom.org This allows for the design of more targeted and efficient forced degradation studies, which are crucial for understanding the intrinsic stability of the drug substance. acs.org
Key Computational Strategies:
| Computational Approach | Application in Impurity E Prediction |
| In Silico Modeling | Predicts degradation pathways and potential formation of Impurity E based on molecular structure and reaction conditions. zamann-pharma.comnih.gov |
| Machine Learning & AI | Analyzes large datasets to identify trends and risk factors for Impurity E formation. zamann-pharma.comresearchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Can be adapted to predict the formation of potentially reactive or toxic impurities based on structural features. longdom.org |
| Kinetic Modeling | Simulates the rate of Impurity E formation under various conditions to understand its stability profile. longdom.orgrsc.org |
By integrating these computational tools early in the development process, pharmaceutical scientists can gain valuable insights into the potential for Impurity E formation, enabling them to develop more robust manufacturing processes and control strategies from the outset.
Application of Green Chemistry Principles in Impurity E Mitigation Strategies
The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. greenpharmacy.infoekb.egnrigroupindia.com This sustainable approach extends to the management of impurities, with a focus on developing mitigation strategies for Ipratropium Bromide Impurity E that are both effective and environmentally benign.
Green analytical chemistry (GAC) is a key component of this effort, aiming to reduce or eliminate the use of hazardous substances in analytical procedures. greenpharmacy.infonrigroupindia.comresearchgate.net This includes replacing toxic solvents with safer alternatives, minimizing energy consumption, and reducing waste generation. greenpharmacy.infonrigroupindia.com For the analysis of Impurity E, this could involve the development of high-performance liquid chromatography (HPLC) methods that use greener solvents or the adoption of solvent-free analytical techniques. ekb.egrsc.org
Beyond analysis, green chemistry principles can be applied to the manufacturing process itself to prevent the formation of Impurity E. medcraveonline.comtarosdiscovery.com This might involve optimizing synthetic routes to be more efficient and generate less waste, using catalysts instead of stoichiometric reagents, and designing processes that operate at lower temperatures and pressures. medcraveonline.comtarosdiscovery.com By designing inherently safer chemical processes, the potential for side reactions that lead to impurity formation can be significantly reduced. tarosdiscovery.com
Green Chemistry Approaches for Impurity E:
| Green Chemistry Principle | Application to Impurity E |
| Waste Prevention | Designing syntheses and analytical methods to minimize the generation of waste containing Impurity E. greenpharmacy.info |
| Safer Solvents and Reagents | Utilizing environmentally benign solvents and reagents in both the synthesis of Ipratropium Bromide and the analysis of Impurity E. greenpharmacy.infoekb.egrsc.org |
| Energy Efficiency | Developing analytical processes that consume less energy, such as methods that operate at ambient temperature. nrigroupindia.commedcraveonline.com |
| Real-time Analysis | Implementing in-process monitoring to prevent the formation of by-products like Impurity E. medcraveonline.com |
The adoption of green chemistry principles not only contributes to environmental sustainability but can also lead to more efficient and cost-effective manufacturing processes. medcraveonline.com
Continuous Manufacturing and Real-time Impurity E Monitoring Technologies
Continuous manufacturing (CM) represents a paradigm shift in pharmaceutical production, moving away from traditional batch processing to a more integrated and efficient system. ispe.orgshionogi-ph.co.jp This approach offers significant potential for the control of impurities like this compound through real-time monitoring and control. americanpharmaceuticalreview.comcriver.com
Process Analytical Technology (PAT) is a critical enabler of CM, providing tools and methods for monitoring critical process parameters and quality attributes in real-time. americanpharmaceuticalreview.compharmasource.globalmt.com For Impurity E, this means that its formation can be tracked as it happens, allowing for immediate adjustments to the process to maintain it within acceptable limits. nih.gov This is a significant advantage over traditional batch manufacturing, where testing is often performed at the end of the process. nih.gov
A variety of PAT tools can be employed for the real-time monitoring of Impurity E. pharmasource.global Spectroscopic techniques such as near-infrared (NIR), Raman, and UV-vis spectroscopy, as well as chromatography-based methods, can be integrated directly into the manufacturing line. americanpharmaceuticalreview.compharmasource.global These technologies can provide continuous data on the concentration of Impurity E, enabling a high degree of process understanding and control. fda.gov
Benefits of CM and PAT for Impurity E Control:
| Feature | Benefit for Impurity E Control |
| Real-time Monitoring | Allows for the immediate detection and correction of deviations that could lead to increased levels of Impurity E. americanpharmaceuticalreview.comcriver.com |
| Enhanced Process Understanding | Provides a wealth of data that can be used to optimize the process and minimize the formation of Impurity E. americanpharmaceuticalreview.comfda.gov |
| Improved Product Quality | Ensures consistent product quality by maintaining the process in a state of control. shionogi-ph.co.jpfda.gov |
| Reduced Waste | Minimizes the generation of out-of-specification material by preventing impurity formation in the first place. americanpharmaceuticalreview.com |
While the implementation of CM and PAT requires significant investment and expertise, the long-term benefits in terms of quality assurance and manufacturing efficiency are substantial. nih.gov
Novel Analytical Technologies for Enhanced Impurity E Profiling and Characterization
The accurate and comprehensive profiling of impurities is fundamental to ensuring the safety and efficacy of pharmaceutical products. wisdomlib.orgbiomedres.us For this compound, which may be an atropisomer, the use of novel and advanced analytical technologies is crucial for its detailed characterization. uc.pt Atropisomers are stereoisomers that arise from restricted rotation around a single bond, and their individual biological activities can differ significantly. uc.ptnih.govacs.org
Hyphenated analytical techniques, which combine the separation power of chromatography with the identification capabilities of spectrometry, are particularly powerful for impurity profiling. wisdomlib.orgbiomedres.us Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for detecting, identifying, and quantifying trace-level impurities. researchgate.netnih.govijrti.org High-resolution mass spectrometry (HRMS) provides highly accurate mass data, which is invaluable for elucidating the structures of unknown impurities. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another critical tool, providing detailed structural information that can help to definitively identify Impurity E and distinguish it from other related substances. biomedres.usnih.gov For atropisomers, specialized NMR techniques, such as variable-temperature NMR, can be used to study the rotational barriers and conformational stability. nih.govchemrxiv.org
Advanced chromatographic techniques are also emerging to improve the separation of complex mixtures. biomedres.usbiomedres.us Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to conventional HPLC. researchgate.netnih.gov Chiral chromatography is essential for separating atropisomers, allowing for the assessment of their individual purity. nih.gov
Advanced Analytical Techniques for Impurity E:
| Analytical Technique | Application for Impurity E Profiling |
| LC-MS/HRMS | Sensitive detection, identification, and quantification of Impurity E, even at trace levels. researchgate.netijrti.orgnih.gov |
| GC-MS | Analysis of volatile or semi-volatile impurities related to Impurity E. researchgate.netnih.gov |
| NMR Spectroscopy | Detailed structural elucidation and confirmation of the identity of Impurity E, including its stereochemistry. nih.govbiomedres.usnih.gov |
| UPLC/Chiral HPLC | High-resolution separation of Impurity E from the active pharmaceutical ingredient and other impurities, including separation of atropisomers. nih.govresearchgate.netnih.gov |
| Capillary Electrophoresis (CE) | An alternative separation technique that can offer different selectivity for charged impurities. nih.govijpsjournal.com |
The continued development and application of these novel analytical technologies will provide a more complete picture of the impurity profile of Ipratropium Bromide, ensuring a deeper understanding and better control of Impurity E.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
